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Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364

A comprehensive analysis for researchers and drug development professionals reveals a low
potential for clinically significant drug-drug interactions mediated by M1, the primary metabolite
of the PARP inhibitor Niraparib. This guide synthesizes available data on M1's interaction with
key drug-metabolizing enzymes and transporters, offering a comparative perspective against
its parent drug and other agents in its class.

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a cornerstone in the
treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[1][2]
Following administration, Niraparib is primarily metabolized by carboxylesterases (CEs) to form
its major, yet inactive, metabolite, M1.[1][3] This metabolite subsequently undergoes
glucuronidation via UDP-glucuronosyltransferases (UGTs) to form M10.[1][3] Given that M1 is a
major circulating component, understanding its potential to perpetrate or fall victim to drug-drug
interactions (DDIs) is crucial for predicting the safety and efficacy of co-administered therapies.

In Vitro Assessment of M1's Interaction with Drug
Metabolizing Enzymes

Current in vitro evidence consistently indicates that the M1 metabolite of Niraparib possesses a
low risk of causing clinically relevant DDIs. Studies have demonstrated that neither Niraparib
nor its M1 metabolite significantly inhibits major cytochrome P450 (CYP) or UGT isoforms.[3][4]
This suggests a minimal likelihood of M1 altering the metabolic clearance of co-administered
drugs that are substrates of these enzymes.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1139364?utm_src=pdf-interest
https://go.drugbank.com/drugs/DB11793
https://pubmed.ncbi.nlm.nih.gov/39019698/
https://go.drugbank.com/drugs/DB11793
https://www.spandidos-publications.com/10.3892/or.2021.8231/
https://go.drugbank.com/drugs/DB11793
https://www.spandidos-publications.com/10.3892/or.2021.8231/
https://www.spandidos-publications.com/10.3892/or.2021.8231/
https://www.smolecule.com/products/s003079
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 1: Summary of In Vitro Inhibition Data for Niraparib Metabolite M1
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This lack of inhibitory activity for M1 stands in contrast to some other PARP inhibitors, where
interactions with CYP enzymes are a more significant clinical consideration.[3] For instance,
olaparib is a known inhibitor and inducer of CYP3A, necessitating caution when co-
administered with sensitive CYP3A substrates.[3]

While direct experimental protocols for the in vitro assessment of M1 are not extensively
detailed in publicly available literature, a general methodology for such studies is outlined
below.

Experimental Protocol: In Vitro Cytochrome P450
Inhibition Assay

A standardized in vitro experiment to assess the inhibitory potential of a compound like M1 on
major CYP enzymes would typically involve the following steps:

e Incubation: The test compound (Niraparib metabolite M1) is incubated at various
concentrations with human liver microsomes, which contain a mixture of CYP enzymes.

» Substrate Addition: A specific probe substrate for each CYP isoform being investigated is
added to the incubation mixture. The concentration of the substrate is typically near its
Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.
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e Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide
adenine dinucleotide phosphate (NADPH)-regenerating system.

o Reaction Termination: After a defined incubation period, the reaction is stopped, often by the
addition of a solvent like acetonitrile.

o Metabolite Quantification: The amount of metabolite formed from the probe substrate is
quantified using a sensitive analytical method, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o |C50 Determination: The concentration of the test compound that causes 50% inhibition of
the probe substrate's metabolism (IC50) is calculated by plotting the percentage of inhibition
against the logarithm of the test compound's concentration.

Diagram 1: Generalized Workflow for an In Vitro CYP Inhibition Assay
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Caption: Workflow for determining the in vitro inhibitory potential of a compound on CYP
enzymes.

M1 as a Victim of Drug-Drug Interactions
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While M1 demonstrates a low potential to act as a perpetrator of DDIs, its own metabolic
pathway indicates it can be a "victim." The formation of M1 from Niraparib is catalyzed by
carboxylesterases, and M1 is further metabolized by UGTs.[1][3] Therefore, potent inhibitors or
inducers of these enzyme families could theoretically alter the plasma concentrations of M1.
However, the clinical significance of such an interaction is likely low, given that M1 is an
inactive metabolite.[1][3] The primary metabolic pathway of Niraparib through
carboxylesterases, with a minor role for CYP enzymes, suggests a lower risk of DDIs
compared to drugs primarily metabolized by the CYP450 system.[3][5]

Diagram 2: Metabolic Pathway of Niraparib and the Role of M1
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Caption: Simplified metabolic pathway of Niraparib to its primary inactive metabolite M1 and
subsequent metabolite M10.

Comparative Perspective and Conclusion

In the landscape of PARP inhibitors, the drug-drug interaction profile is a key differentiating
factor. The evidence strongly suggests that Niraparib's major metabolite, M1, has a low
propensity to inhibit major drug-metabolizing enzymes. This characteristic contributes to a more
predictable pharmacokinetic profile for co-administered medications and simplifies patient
management, particularly in a population often receiving multiple concurrent therapies.

Researchers and clinicians can be reasonably confident that the presence of the M1 metabolite
will not significantly alter the disposition of other drugs. The primary focus for potential DDIs
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with Niraparib itself should remain on its own metabolic pathways, which are less susceptible to
common inhibitors and inducers of the CYP450 system. This positions Niraparib and its M1
metabolite favorably from a drug interaction standpoint when compared to other agents in its
class that exhibit more complex DDI profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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